molecular formula C18H22ClNO2 B13105353 Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride

Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride

Cat. No.: B13105353
M. Wt: 319.8 g/mol
InChI Key: VLEQWJHTZQPHPH-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride is a chemical compound with the molecular formula C18H21NO2·HCl. It is a derivative of propanoic acid and features an amino group and two benzyl groups attached to the central carbon atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with benzyl bromide and glycine methyl ester hydrochloride.

    Reaction Steps:

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 3-amino-2,2-dibenzylpropanoate hydrochloride is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it useful in probing the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in polymer synthesis and material science.

Mechanism of Action

The mechanism of action of methyl 3-amino-2,2-dibenzylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in the conformation and function of the target, resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-2-hydroxypropanoate hydrochloride
  • Methyl 3-amino-2,2-diphenylpropanoate hydrochloride
  • Methyl 3-amino-2,2-dimethylpropanoate hydrochloride

Uniqueness

Methyl 3-amino-2,2-dibenzylpropanoate hydrochloride is unique due to the presence of two benzyl groups, which confer distinct steric and electronic properties. These groups enhance the compound’s ability to interact with hydrophobic pockets in proteins and enzymes, making it a valuable tool in biochemical research and drug development.

Properties

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

methyl 2-(aminomethyl)-2-benzyl-3-phenylpropanoate;hydrochloride

InChI

InChI=1S/C18H21NO2.ClH/c1-21-17(20)18(14-19,12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16;/h2-11H,12-14,19H2,1H3;1H

InChI Key

VLEQWJHTZQPHPH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)CN.Cl

Origin of Product

United States

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